
SL antagonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SL antagonist 1 is a compound known for its role as a strigolactone antagonist. Strigolactones are a class of plant hormones that regulate various aspects of plant growth and development, including root development, shoot branching, and interactions with symbiotic fungi. This compound can strongly interact with strigolactone receptor proteins, making it a valuable tool in combating root-parasitic weed infestations without affecting the germination or growth of crops .
准备方法
The synthesis of SL antagonist 1 involves the design and creation of N-heterocyclic ureas. The synthetic route typically includes the reaction of N-(2-fluorophenyl)-N-methylindoline-1-carboxamide with appropriate reagents under controlled conditions. The exact reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .
化学反应分析
SL antagonist 1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: It can undergo substitution reactions, particularly at the fluorophenyl group, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
SL antagonist 1 has a wide range of scientific research applications:
Chemistry: It is used to study the interactions between strigolactones and their receptors, providing insights into the molecular mechanisms of plant hormone signaling.
Biology: Researchers use it to investigate the role of strigolactones in plant development and their interactions with parasitic weeds.
Medicine: While primarily used in plant research, its mechanism of action can provide insights into similar pathways in other organisms.
作用机制
SL antagonist 1 exerts its effects by binding to strigolactone receptor proteins, thereby blocking the interaction between strigolactones and their receptors. This inhibition prevents the downstream signaling events that would normally be triggered by strigolactones, such as the germination of parasitic weed seeds. The molecular targets involved include the strigolactone receptors, which are part of the α/β hydrolase family .
相似化合物的比较
SL antagonist 1 is unique in its strong binding affinity to strigolactone receptors compared to other similar compounds. Some similar compounds include:
KK094: Another strigolactone antagonist with lower binding affinity.
GR24: A synthetic strigolactone used as a standard in research but acts as an agonist rather than an antagonist.
Soporidine: A potent SL antagonist identified for its ability to inhibit the germination of Striga hermonthica
This compound stands out due to its higher binding affinity and effectiveness in inhibiting strigolactone-mediated physiological responses.
属性
分子式 |
C16H15FN2O |
|---|---|
分子量 |
270.30 g/mol |
IUPAC 名称 |
N-(2-fluorophenyl)-N-methyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C16H15FN2O/c1-18(15-9-5-3-7-13(15)17)16(20)19-11-10-12-6-2-4-8-14(12)19/h2-9H,10-11H2,1H3 |
InChI 键 |
NTTZHSHCOFEAEI-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1F)C(=O)N2CCC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


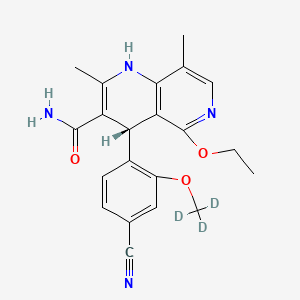
![3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12381675.png)
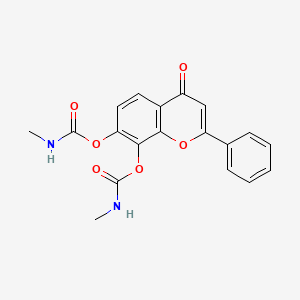
![(1S,2R,3R,4S,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B12381683.png)
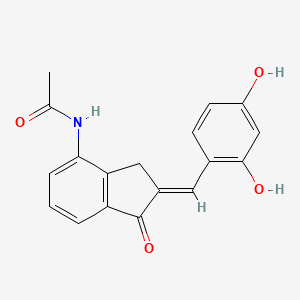
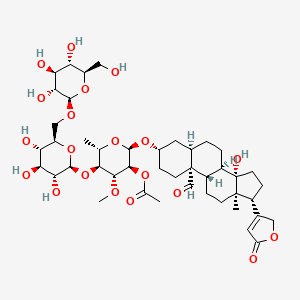
![9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide](/img/structure/B12381696.png)
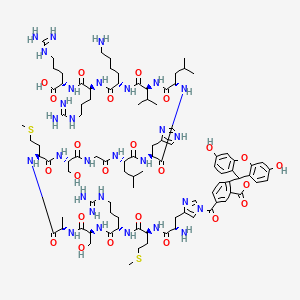
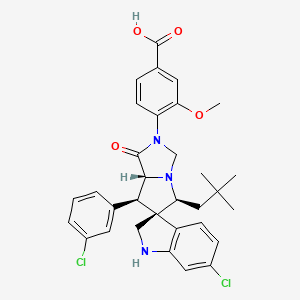

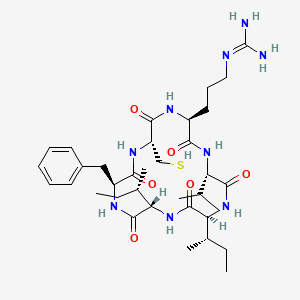
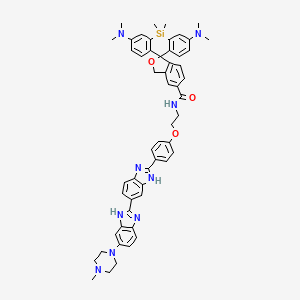
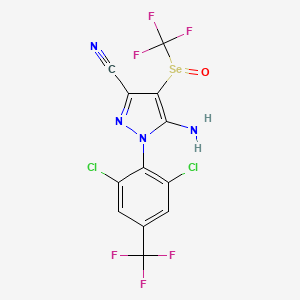
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)
